molecular formula C13H17N5O B2775079 N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415633-37-1

N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2775079
CAS No.: 2415633-37-1
M. Wt: 259.313
InChI Key: DYNYNXLLYICNMT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with cyclohexyl isocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions at 80°C for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves the inhibition of specific molecular targets such as c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to modulate the PI3K/AKT/mTOR pathway, which is involved in cell survival and metabolism .

Properties

IUPAC Name

N-cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-9-15-16-12-8-7-11(17-18(9)12)13(19)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNYNXLLYICNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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